molecular formula C9H11ClO6S2 B14424893 5-(Methanesulfonyl)-2,4-dimethoxybenzene-1-sulfonyl chloride CAS No. 85477-08-3

5-(Methanesulfonyl)-2,4-dimethoxybenzene-1-sulfonyl chloride

Cat. No.: B14424893
CAS No.: 85477-08-3
M. Wt: 314.8 g/mol
InChI Key: LGZZANCONWJHFV-UHFFFAOYSA-N
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Description

5-(Methanesulfonyl)-2,4-dimethoxybenzene-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. This compound is characterized by the presence of two methoxy groups and a methanesulfonyl group attached to a benzene ring, along with a sulfonyl chloride functional group. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methanesulfonyl)-2,4-dimethoxybenzene-1-sulfonyl chloride typically involves the reaction of 2,4-dimethoxybenzenesulfonyl chloride with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine to facilitate the substitution reaction. The reaction conditions usually involve maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the efficient and safe production of the compound. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-(Methanesulfonyl)-2,4-dimethoxybenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include pyridine, triethylamine, and other non-nucleophilic bases. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .

Major Products Formed

The major products formed from these reactions include sulfonamides, sulfonates, and sulfonothioates, depending on the nucleophile used. These products are valuable intermediates in the synthesis of various organic compounds .

Mechanism of Action

The mechanism of action of 5-(Methanesulfonyl)-2,4-dimethoxybenzene-1-sulfonyl chloride involves the formation of reactive intermediates such as sulfene. These intermediates can react with various nucleophiles to form new chemical bonds. The sulfonyl chloride group is highly electrophilic, making it a good leaving group in substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Methanesulfonyl)-2,4-dimethoxybenzene-1-sulfonyl chloride is unique due to the presence of both methoxy and methanesulfonyl groups, which can influence its reactivity and the types of reactions it can undergo. The additional functional groups can also provide opportunities for further chemical modifications .

Properties

CAS No.

85477-08-3

Molecular Formula

C9H11ClO6S2

Molecular Weight

314.8 g/mol

IUPAC Name

2,4-dimethoxy-5-methylsulfonylbenzenesulfonyl chloride

InChI

InChI=1S/C9H11ClO6S2/c1-15-6-4-7(16-2)9(18(10,13)14)5-8(6)17(3,11)12/h4-5H,1-3H3

InChI Key

LGZZANCONWJHFV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1S(=O)(=O)C)S(=O)(=O)Cl)OC

Origin of Product

United States

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